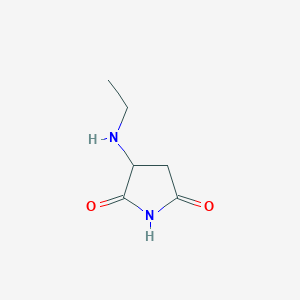

3-(Ethylamino)pyrrolidine-2,5-dione

Overview

Description

3-(Ethylamino)pyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring containing an ethylamino group at position 3 and a keto group at position 2,5. It has a molecular formula of C6H10N2O2 and a molecular weight of 142.16 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, often starts with the reaction between maleic anhydride and aromatic amines, leading to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then reacts with thionyl chloride (SOCl2) to afford the desired product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle. The ring contains an ethylamino group at position 3 and a keto group at position 2,5 . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 320.7±35.0 °C, a predicted density of 1.18±0.1 g/cm3, and a predicted pKa of 9.73±0.50 .Scientific Research Applications

Antibacterial Activities

3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione has demonstrated moderate antibacterial activity against S. aureus and E. coli, highlighting its potential in developing new antibacterial agents (Angelov, Terziyska, & Georgiev, 2023).

Analytical Chemistry

In the field of analytical chemistry, pyrolysis-gas chromatography-mass spectrometry of polyamino acids, proteins, and complex proteinaceous material has utilized compounds related to 3-(Ethylamino)pyrrolidine-2,5-dione to study the flash pyrolytic behavior of aliphatic amino acid moieties. This method can screen the presence or absence of adjacent aliphatic amino acid moieties in complex mixtures containing proteins or in purified proteins, offering rapid analysis without sample treatment (Boon & Leeuw, 1987).

Organic Synthesis

The compound has been involved in organic synthesis pathways, such as the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine. This showcases its utility in synthesizing complex organic structures (Klappa, Rich, & McNeill, 2002).

Materials Science

In materials science, the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation has been studied, with findings relevant to organic synthesis, medicinal chemistry, and drug development. Such transformations underline the compound's importance in creating organic substances with potential applications in various fields (Yan et al., 2018).

Fluorescence Studies

The compound and its derivatives have been explored for their fluorescence properties, indicating potential applications in sensing and imaging technologies. For instance, naphthoquinone-based chemosensors for transition metal ions have been developed, showcasing the ability of these compounds to serve as selective sensors for metal ions (Gosavi-Mirkute et al., 2017).

Future Directions

Mechanism of Action

Mode of Action

3-(Ethylamino)pyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, potentially altering physiological processes such as fluid balance and pH regulation .

Biochemical Pathways

Given its inhibitory action on carbonic anhydrase isoenzymes, it can be inferred that it may impact pathways involving these enzymes, such as the regulation of ph and fluid balance .

Pharmacokinetics

The compound’s predicted boiling point is 3207±350 °C, and its predicted density is 118±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of carbonic anhydrase isoenzymes. By inhibiting these enzymes, it may alter physiological processes such as fluid balance and pH regulation

Biochemical Analysis

Biochemical Properties

3-(Ethylamino)pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to significant changes in the biochemical pathways regulated by these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce G2/M phase arrest and apoptosis in hepatocellular carcinoma HepG2 cells by inhibiting tubulin polymerization . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis. This highlights the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like carbonic anhydrase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can alter the enzyme’s conformation and reduce its activity, leading to downstream effects on metabolic pathways and cellular functions. Additionally, the compound’s interaction with tubulin disrupts microtubule dynamics, further elucidating its mechanism of action in inducing cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged cell cycle arrest, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, impacting pH regulation and metabolic flux . Additionally, its interaction with tubulin influences cellular metabolism by disrupting microtubule-dependent processes such as intracellular transport and cell division . These interactions highlight the compound’s role in modulating metabolic pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in target tissues is crucial for its efficacy . Studies have shown that this compound is efficiently transported into cells, where it binds to target enzymes and proteins, exerting its biochemical effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy. The localization of this compound within subcellular structures such as microtubules and enzyme complexes underscores its role in modulating cellular functions and biochemical pathways.

properties

IUPAC Name |

3-(ethylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-7-4-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNDPYUHSNCDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)

![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)